Cas no 83-31-8 (1,8-Naphthosultone)

1,8-Naphthosultone structure
1,8-Naphthosultone structure
商品名:1,8-Naphthosultone
CAS番号:83-31-8
MF:C10H6O3S
メガワット:206.217841625214
MDL:MFCD00005937
CID:34285
PubChem ID:87558341

1,8-Naphthosultone 化学的及び物理的性質

名前と識別子

    • 1,8-Naphthosultone
    • Naphthalene-1,8-sultone
    • Naphth[1,8-cd]-1,2-oxathiole 2,2-dioxide
    • Naphtho[1,8-cd][1,2]oxathiole 2,2-dioxide
    • 1,8-NAPHTHALENESULTONE
    • 1,8-Naphthasultone
    • 1,8-Naphthosulfone
    • 1,8-Naphthosulftone
    • 1:8 NAPHTHOSULTONE
    • 8-Naphthosultone
    • Einecs 201-468-0
    • naphthosultone
    • 8-Hydroxynaphthalene-1-sulfonic Acid Sultone
    • 1-Naphthol-8-sulfonic Acid Sultone
    • NSC 26341
    • {Naphth[1,8-cd]-1,2-oxathiole,} 2,2-dioxide
    • Naphth[1,8-cd]-1,2-oxathiole,2,2-dioxide
    • O10361
    • A864275
    • Naphth[1,8-cd]-1,2-oxathiole, 2,2-dioxide
    • 1,8-Naphthosultone, 98%
    • 2-oxa-3lambda6-thiatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaene 3,3-dioxide
    • AKOS015913648
    • 83-31-8
    • 1-Naphthalenesulfonic acid, .gamma.-sultone
    • 1-Naphthol-8-sulfonic acid sultone; Naphthalene-1,8-sultone; 8-Hydroxynaphthalene-1-sulfonic acid sultone
    • N0766
    • DTXSID6058891
    • CS-W015330
    • Naphth(1,8-cd)-1,2-oxathiole, 2,2-dioxide
    • C10-H6-O3-S
    • Q-101524
    • NSC26341
    • C10H6O3S
    • 1-Naphthalenesulfonic acid, 8-hydroxy-, .gamma.-sultone
    • Naphth[1,2-oxathiole, 2,2-dioxide
    • AS-49973
    • SCHEMBL1934534
    • naphth [1,8-cd]-1,2-oxathiole-2,2-dioxide
    • NSC-26341
    • FT-0607056
    • MFCD00005937
    • Naphtho[1,8-cd][1,2]oxathiole 2,2-dioxide #
    • 1,8naphthalene sultone
    • 1-Naphthalenesulfonic acid, 8-hydroxy-, γ-sultone
    • NS00038248
    • 2L3F9G2A8E
    • DTXCID1048330
    • sultones
    • 2-OXA-3??-THIATRICYCLO[6.3.1.0?,(1)(2)]DODECA-1(12),4,6,8,10-PENTAENE-3,3-DIONE
    • sultams
    • MDL: MFCD00005937
    • インチ: 1S/C10H6O3S/c11-14(12)9-6-2-4-7-3-1-5-8(13-14)10(7)9/h1-6H
    • InChIKey: IEIADDVJUYQKAZ-UHFFFAOYSA-N
    • ほほえんだ: O=S1(C2=C3C(=CC=C2)C=CC=C3O1)=O

計算された属性

  • せいみつぶんしりょう: 206.00400
  • どういたいしつりょう: 206.004
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 0
  • 複雑さ: 330
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 互変異性体の数: 何もない
  • 疎水性パラメータ計算基準値(XlogP): 2.3
  • トポロジー分子極性表面積: 51.8A^2
  • ひょうめんでんか: 0

じっけんとくせい

  • 色と性状: 淡黄色針晶
  • 密度みつど: 1.6±0.1 g/cm3
  • ゆうかいてん: 156.0 to 160.0 deg-C
  • ふってん: 419.5±18.0 °C at 760 mmHg
  • フラッシュポイント: 207.5±21.2 °C
  • 屈折率: 1.729
  • PSA: 51.75000
  • LogP: 3.00170
  • じょうきあつ: 0.0±1.0 mmHg at 25°C
  • ようかいせい: 自信がない

1,8-Naphthosultone セキュリティ情報

  • 記号: GHS07
  • シグナルワード:Warning
  • 危害声明: H315
  • 警告文: P264+P280+P305+P351+P338+P337+P313
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • 危険カテゴリコード: 38
  • セキュリティの説明: S22-S28
  • 危険物標識: Xi
  • ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
  • リスク用語:R38

1,8-Naphthosultone 税関データ

  • 税関コード:2934991000
  • 税関データ:

    中国税関コード:

    2934991000

    概要:

    2934991000.スルホンラクトン及びスルホンラクタム。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2934991000。スーダンとスーダン。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

1,8-Naphthosultone 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
N069510-2500mg
1,8-Naphthosultone
83-31-8
2500mg
$ 1400.00 2022-06-03
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R028892-5g
1,8-Naphthosultone
83-31-8 98%
5g
¥534 2024-05-21
Ambeed
A268894-100g
Naphtho[1,8-cd][1,2]oxathiole 2,2-dioxide
83-31-8 98%
100g
$340.0 2023-06-15
Alichem
A449038714-100g
Naphtho[1,8-cd][1,2]oxathiole 2,2-dioxide
83-31-8 95%
100g
$306.00 2023-09-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
N134449-1g
1,8-Naphthosultone
83-31-8 ≥98.0%(HPLC)
1g
¥125.90 2023-09-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
N134449-5g
1,8-Naphthosultone
83-31-8 ≥98.0%(HPLC)
5g
¥214.90 2023-09-01
Ambeed
A268894-25g
Naphtho[1,8-cd][1,2]oxathiole 2,2-dioxide
83-31-8 98%
25g
$92.0 2024-07-24
Fluorochem
092928-25g
1,8-Naphthosultone
83-31-8 95%
25g
£123.00 2022-02-28
1PlusChem
1P003E8X-5g
Naphtho[1,8-cd][1,2]oxathiole 2,2-dioxide
83-31-8 98% (HPLC GC)
5g
$42.00 2025-02-19
eNovation Chemicals LLC
D544033-25g
1,8-Naphthosultone
83-31-8 97%
25g
$180 2024-05-24

1,8-Naphthosultone 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Sodium hydroxide
リファレンス
Efficient C-N formation for preparing α-branched primary amines by recycled intramolecular reactions of 1,8-naphthosultone using ammonia as nitrogen source
Zhou, Xinrui; et al, Chinese Journal of Chemical Engineering, 2014, 22(4), 405-410

ごうせいかいろ 2

はんのうじょうけん
1.1 Catalysts: SR 732 ;  24 h, 70 °C
2.1 Reagents: Sodium hydroxide
リファレンス
Efficient C-N formation for preparing α-branched primary amines by recycled intramolecular reactions of 1,8-naphthosultone using ammonia as nitrogen source
Zhou, Xinrui; et al, Chinese Journal of Chemical Engineering, 2014, 22(4), 405-410

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Sodium hydroxide
2.1 Reagents: Ammonia Solvents: Water ;  < 25 °C
3.1 Catalysts: SR 732 ;  24 h, 70 °C
3.2 Reagents: Sodium hydroxide
リファレンス
Efficient C-N formation for preparing α-branched primary amines by recycled intramolecular reactions of 1,8-naphthosultone using ammonia as nitrogen source
Zhou, Xinrui; et al, Chinese Journal of Chemical Engineering, 2014, 22(4), 405-410

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Sodium hydroxide
2.1 Reagents: Ammonia Solvents: Water ;  < 25 °C
3.1 Catalysts: SR 732 ;  24 h, 70 °C
4.1 Reagents: Sodium hydroxide
リファレンス
Efficient C-N formation for preparing α-branched primary amines by recycled intramolecular reactions of 1,8-naphthosultone using ammonia as nitrogen source
Zhou, Xinrui; et al, Chinese Journal of Chemical Engineering, 2014, 22(4), 405-410

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Sodium hydroxide
2.1 Reagents: Ammonia Solvents: Water ;  < 25 °C
3.1 Catalysts: SR 732 ;  24 h, 70 °C
4.1 Reagents: Sodium hydroxide
リファレンス
Efficient C-N formation for preparing α-branched primary amines by recycled intramolecular reactions of 1,8-naphthosultone using ammonia as nitrogen source
Zhou, Xinrui; et al, Chinese Journal of Chemical Engineering, 2014, 22(4), 405-410

ごうせいかいろ 6

はんのうじょうけん
1.1 Catalysts: SR 732 ;  24 h, 70 °C
2.1 Reagents: Sodium hydroxide
リファレンス
Efficient C-N formation for preparing α-branched primary amines by recycled intramolecular reactions of 1,8-naphthosultone using ammonia as nitrogen source
Zhou, Xinrui; et al, Chinese Journal of Chemical Engineering, 2014, 22(4), 405-410

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Ammonia Solvents: Water ;  < 25 °C
2.1 Catalysts: SR 732 ;  24 h, 70 °C
3.1 Reagents: Sodium hydroxide
リファレンス
Efficient C-N formation for preparing α-branched primary amines by recycled intramolecular reactions of 1,8-naphthosultone using ammonia as nitrogen source
Zhou, Xinrui; et al, Chinese Journal of Chemical Engineering, 2014, 22(4), 405-410

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Sodium hydroxide
リファレンス
Efficient C-N formation for preparing α-branched primary amines by recycled intramolecular reactions of 1,8-naphthosultone using ammonia as nitrogen source
Zhou, Xinrui; et al, Chinese Journal of Chemical Engineering, 2014, 22(4), 405-410

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Ammonia Solvents: Water ;  < 25 °C
2.1 Catalysts: SR 732 ;  24 h, 70 °C
3.1 Reagents: Sodium hydroxide
リファレンス
Efficient C-N formation for preparing α-branched primary amines by recycled intramolecular reactions of 1,8-naphthosultone using ammonia as nitrogen source
Zhou, Xinrui; et al, Chinese Journal of Chemical Engineering, 2014, 22(4), 405-410

ごうせいかいろ 10

はんのうじょうけん
1.1 Catalysts: SR 732 ;  24 h, 70 °C
1.2 Reagents: Sodium hydroxide
リファレンス
Efficient C-N formation for preparing α-branched primary amines by recycled intramolecular reactions of 1,8-naphthosultone using ammonia as nitrogen source
Zhou, Xinrui; et al, Chinese Journal of Chemical Engineering, 2014, 22(4), 405-410

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Ammonia Solvents: Water ;  < 25 °C
2.1 Catalysts: SR 732 ;  24 h, 70 °C
2.2 Reagents: Sodium hydroxide
リファレンス
Efficient C-N formation for preparing α-branched primary amines by recycled intramolecular reactions of 1,8-naphthosultone using ammonia as nitrogen source
Zhou, Xinrui; et al, Chinese Journal of Chemical Engineering, 2014, 22(4), 405-410

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid
リファレンス
Approaches to anthracyclines: efficient syntheses of substituted naphthylacetonitriles
Parker, Kathlyn A.; et al, Journal of Organic Chemistry, 1980, 45(6), 1149-51

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Sodium hydroxide
2.1 Reagents: Ammonia Solvents: Water ;  < 25 °C
3.1 Catalysts: SR 732 ;  24 h, 70 °C
3.2 Reagents: Sodium hydroxide
リファレンス
Efficient C-N formation for preparing α-branched primary amines by recycled intramolecular reactions of 1,8-naphthosultone using ammonia as nitrogen source
Zhou, Xinrui; et al, Chinese Journal of Chemical Engineering, 2014, 22(4), 405-410

1,8-Naphthosultone Raw materials

1,8-Naphthosultone Preparation Products

1,8-Naphthosultone 関連文献

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Amadis Chemical Company Limited
(CAS:83-31-8)1,8-Naphthosultone
A864275
清らかである:99%
はかる:25g
価格 ($):156.0